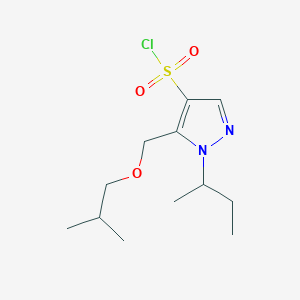
2,3-Dichloro-4-mercaptopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-4-mercaptopyridine is a chemical compound with the molecular formula C5H3Cl2NS It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a mercapto group (–SH) at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-mercaptopyridine typically involves the chlorination of 4-mercaptopyridine. One common method is the reaction of 4-mercaptopyridine with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
C5H4NSH+Cl2→C5H3Cl2NSH+HCl
Another method involves the use of pentachloropyridine as a starting material, which is reacted with potassium or sodium hydrogen sulfide to yield 2,3,5,6-tetrachloro-4-mercaptopyridine. This intermediate can then be selectively dechlorinated to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The use of phase transfer catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3-Dichloro-4-mercaptopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used to oxidize the mercapto group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the chlorine atoms.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2,3-diamino-4-mercaptopyridine or 2,3-dialkoxy-4-mercaptopyridine can be formed.
Oxidation Products: Oxidation of the mercapto group can yield 2,3-dichloro-4-pyridyl disulfide or 2,3-dichloro-4-pyridyl sulfonic acid.
Reduction Products: Reduction can lead to the formation of 2-chloro-4-mercaptopyridine or 4-mercaptopyridine.
科学的研究の応用
2,3-Dichloro-4-mercaptopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly in the design of enzyme inhibitors and antimicrobial agents.
Material Science: It is employed in the synthesis of co-crystals and coordination compounds with unique structural and electronic properties.
Biological Research: The compound’s derivatives are studied for their biological activities, including antibacterial and antifungal properties.
作用機序
The mechanism of action of 2,3-Dichloro-4-mercaptopyridine involves its interaction with molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrachloro-4-mercaptopyridine: This compound has four chlorine atoms and is used in similar applications but has different reactivity due to the additional chlorine atoms.
4-Mercaptopyridine: Lacks chlorine atoms and has different chemical properties and reactivity compared to 2,3-Dichloro-4-mercaptopyridine.
2,3-Dichloropyridine: Similar structure but lacks the mercapto group, leading to different chemical behavior and applications.
特性
IUPAC Name |
2,3-dichloro-1H-pyridine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NS/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVPVNXMXYQNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=S)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803809-56-4 |
Source


|
| Record name | 2,3-dichloropyridine-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2785766.png)

![2-(4-fluorophenyl)-4H-chromeno[4,3-c]pyrazole](/img/structure/B2785770.png)



![N-(5-chloro-2-methoxyphenyl)-2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2785777.png)
![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2785780.png)
![1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine](/img/structure/B2785783.png)
![(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2785784.png)


![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2785788.png)
